molecular formula C6H3F2NO B1589025 3,5-Difluoroisonicotinaldehyde CAS No. 870234-98-3

3,5-Difluoroisonicotinaldehyde

Cat. No. B1589025
M. Wt: 143.09 g/mol
InChI Key: RLAOKDGTZKSUJB-UHFFFAOYSA-N
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Patent
US09040708B2

Procedure details

At 0° C. A solution of LDA 2M in THF (47.792 mL, 95.58 mmol) was diluted with 50 mL THF. It was cooled down to −78° C., then a solution of 3,5-Difluoropyridine (7.886 mL, 86.89 mmol) in 100 mL THF was added dropwise while maintaining the temperature below −70° C., (complete addition in 20 min). It gave a yellow suspension. The reaction mixture was stirred 3 h at −78° C. A solution of Methyl formate (10.8 mL, 173.79 mmol) in 25 mL THF was added dropwise in 15 min. The reaction mixture became a pale yellow solution. It was stirred 45 min at −75° C. and then transferred via cannula to a stirred solution of 100 mL sat aq NaHCO3 held at about 0° C. It was extracted twice with EtOAc and the combined organic phases were washed with brine and dried with Na2SO4. The solvent was evaporated (165 mbar, 30° C.), 36.7 g of residue were obtained as a yellow liquid. The crude product was purified by flash chromatography (Solvent: CH2Cl2). The product was isolated as a pale yellow oil (7.85 g), which crystallized upon standing.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
47.792 mL
Type
solvent
Reaction Step One
Quantity
7.886 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[F:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([F:16])[CH:15]=1.[CH:17](OC)=[O:18].C([O-])(O)=O.[Na+]>C1COCC1>[F:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([F:16])[C:15]=1[CH:17]=[O:18] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
47.792 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.886 mL
Type
reactant
Smiles
FC=1C=NC=C(C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 3 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
ADDITION
Type
ADDITION
Details
the temperature below −70° C., (complete addition in 20 min)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
It gave a yellow suspension
STIRRING
Type
STIRRING
Details
It was stirred 45 min at −75° C.
Duration
45 min
CUSTOM
Type
CUSTOM
Details
held at about 0° C
EXTRACTION
Type
EXTRACTION
Details
It was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated (165 mbar, 30° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=NC=C(C1C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 36.7 g
YIELD: CALCULATEDPERCENTYIELD 295.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.